molecular formula C25H26O6 B176720 8-Prenylluteone CAS No. 125002-91-7

8-Prenylluteone

Cat. No.: B176720
CAS No.: 125002-91-7
M. Wt: 422.5 g/mol
InChI Key: VYELCIXMHUBNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

8-Prenylluteone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 8-Prenylluteone is the HIV-1 Protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapy.

Mode of Action

This compound acts as an inhibitor of the HIV-1 Protease . By binding to this enzyme, it prevents the protease from performing its function, which is to cleave polyproteins into individual functional proteins that are necessary for the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 Protease disrupts the viral replication process. Without the ability to cleave polyproteins into the necessary functional proteins, the HIV-1 virus cannot replicate and infect new cells . This halts the progression of the infection and can help to control the spread of the virus within the body.

Result of Action

The result of this compound’s action is the inhibition of HIV-1 Protease, leading to a disruption in the replication of the HIV-1 virus . This can help to control the spread of the virus within the body, potentially slowing the progression of the disease.

Safety and Hazards

8-Prenylluteone is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It is recommended to handle this compound in accordance with good industrial hygiene and safety practice .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Prenylluteone can be synthesized through various chemical reactions involving the prenylation of luteolin. The synthetic route typically involves the use of prenyl bromide in the presence of a base such as potassium carbonate, followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from natural sources. The stem bark of Erythrina species is commonly used, where the compound is isolated using preparative high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Formation of esters and ethers

Comparison with Similar Compounds

  • Auriculatin
  • Erysenegalensein O
  • Erysenegalensein D
  • Erysenegalensein N
  • Derrone
  • Alpinumisoflavone
  • 6,8-Diprenylgenistein

Comparison: 8-Prenylluteone is unique among these compounds due to its specific prenylation pattern and its potent inhibitory activity against HIV-1 protease. While other prenylated isoflavones also exhibit biological activities, this compound’s dual prenyl groups at the 6 and 8 positions of the A ring contribute to its enhanced activity and specificity .

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYELCIXMHUBNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 8-Prenylluteone and what are its downstream effects?

A1: this compound inhibits the enzyme phospholipase C (PLC) with an IC50 of 20 μM. [] This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important secondary messengers. [] Consequently, this compound disrupts downstream signaling pathways dependent on these messengers, such as those involved in cell growth, proliferation, and inflammation. This inhibition has been observed both in vitro using purified PLC and in living cells stimulated with platelet-derived growth factor (PDGF). []

Q2: What are the sources of this compound and what is its known activity?

A2: this compound has been isolated from two different plant species, Erythrina eriotriocha [] and Erythrina senegalensis. [] Beyond its PLC inhibitory activity, this compound has also demonstrated moderate cytotoxicity against several human tumor cell lines in vitro, including PC-3 (prostate cancer), NCI-H226 (lung cancer), and CRL1579 (melanoma), with IC50 values ranging from 9.0 to 20 μM. []

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